molecular formula C6H10N2O2 B1208400 3,6-Dimethylpiperazine-2,5-dione CAS No. 5625-46-7

3,6-Dimethylpiperazine-2,5-dione

Cat. No.: B1208400
CAS No.: 5625-46-7
M. Wt: 142.16 g/mol
InChI Key: WWISPHBAYBECQZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,6-Dimethylpiperazine-2,5-dione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with peptidases, which are enzymes that break down peptides into amino acids. The compound can act as a substrate for these enzymes, leading to its hydrolysis and subsequent release of its constituent amino acids. Additionally, this compound can form complexes with metal ions, which can influence its reactivity and interactions with other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of intermediate compounds that can further participate in biochemical reactions. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, which can impact the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall activity and function, as its accumulation in certain areas can enhance its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethylpiperazine-2,5-dione can be synthesized through the cyclization of dipeptides. One common method involves the use of benzyloxycarbonyl-protected alanine and methyl glycinate as starting materials. The reaction proceeds through a series of steps including hydrogenolysis and cyclization in the presence of acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of metallic sodium followed by cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpiperazine-2,5-dione undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diketones, alcohol derivatives, and substituted piperazine derivatives .

Scientific Research Applications

3,6-Dimethylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethylpiperazine-2,5-dione is unique due to its specific structural features and stability. It has a higher melting point and better solubility in organic solvents compared to its analogs. These properties make it particularly useful in various industrial and research applications .

Properties

IUPAC Name

3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWISPHBAYBECQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971681
Record name 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5625-46-7
Record name 3,6-Dimethyl-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5625-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625467
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Record name 5625-46-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29655
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Record name 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylpiperazine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.599
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 3,6-dimethylpiperazine-2,5-dione in natural sources like Ulva lactuca L. and Nigrospora sphaerica?

A1: The presence of this compound in both a marine alga [Ulva lactuca L. []] and a marine fungus [Nigrospora sphaerica []] suggests a potentially widespread distribution of this compound in nature. This discovery warrants further investigation into its ecological roles and potential biological activities.

Q2: How does the structure of this compound relate to its potential use as a skin permeation enhancer?

A2: The structure of this compound shares similarities with (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione (alaptide), a known skin permeation enhancer []. Researchers found that this compound significantly increased the permeation of theophylline through pig skin in vitro, highlighting its potential for transdermal drug delivery applications [].

Q3: Can this compound be used as a marker for identifying decomposed fingerprints?

A3: Research suggests that this compound, formed from the thermal degradation of alanine, shows promise as a potential indicator for decomposed fingerprints []. Its presence in pyrolyzed fingerprint residue suggests it could be a target for developing new reagents for latent fingerprint development, especially in cases where conventional methods are ineffective due to heat exposure.

Q4: What are the known spectroscopic characteristics of this compound?

A4: While the provided abstracts don't provide specific spectroscopic data, it's important to note that researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize and identify this compound [, ]. These techniques provide valuable information about the compound's structure and molecular weight.

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